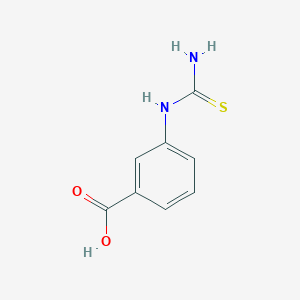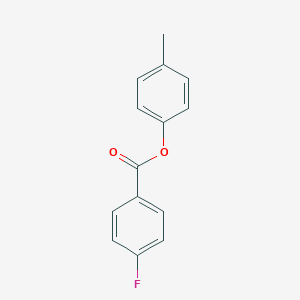
(4-Methylphenyl) 4-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylphenyl) 4-fluorobenzoate, also known as p-tolyl 4-fluorobenzoate, is a chemical compound that belongs to the class of benzoates. The compound is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The exact mechanism of action of (4-Methylphenyl) 4-fluorobenzoate is not well understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes and proteins, leading to its potential anti-inflammatory and anti-tumor effects.
Biochemische Und Physiologische Effekte
Studies have shown that (4-Methylphenyl) 4-fluorobenzoate has several biochemical and physiological effects. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, the compound has been shown to inhibit the growth of certain cancer cells, making it a potential anti-tumor agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4-Methylphenyl) 4-fluorobenzoate in lab experiments is its wide range of potential applications. The compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for drug development. However, one limitation of using the compound is its potential toxicity. Studies have suggested that the compound may be toxic to certain cells and may have adverse effects on the liver and kidneys.
Zukünftige Richtungen
There are several future directions for the use of (4-Methylphenyl) 4-fluorobenzoate in scientific research. One potential direction is the development of new drugs based on the compound's anti-inflammatory and anti-tumor properties. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity. Finally, the compound may have applications in other areas of research, such as materials science and catalysis.
Conclusion
In conclusion, (4-Methylphenyl) 4-fluorobenzoate is a promising compound with a wide range of potential applications in scientific research. The compound has been shown to have anti-inflammatory and anti-tumor properties and may be a promising candidate for drug development. However, more research is needed to fully understand the compound's mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of (4-Methylphenyl) 4-fluorobenzoate can be achieved through several methods. One of the most common methods is the reaction of p-toluidine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction produces the desired compound along with hydrochloric acid as a byproduct. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
(4-Methylphenyl) 4-fluorobenzoate has a wide range of applications in scientific research. The compound is commonly used as a reference standard in analytical chemistry and is also used in the development of new drugs. The compound has been shown to have potential anti-inflammatory and anti-tumor properties, making it a promising candidate for drug development.
Eigenschaften
CAS-Nummer |
32792-48-6 |
|---|---|
Produktname |
(4-Methylphenyl) 4-fluorobenzoate |
Molekularformel |
C14H11FO2 |
Molekulargewicht |
230.23 g/mol |
IUPAC-Name |
(4-methylphenyl) 4-fluorobenzoate |
InChI |
InChI=1S/C14H11FO2/c1-10-2-8-13(9-3-10)17-14(16)11-4-6-12(15)7-5-11/h2-9H,1H3 |
InChI-Schlüssel |
XWBAMEAPKBOZMK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)F |
Kanonische SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



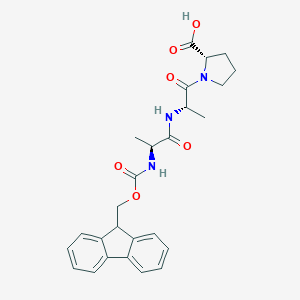
![3-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184364.png)
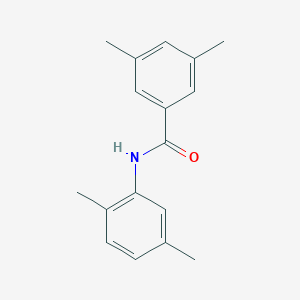
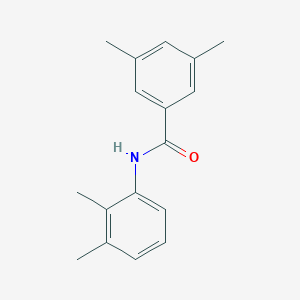
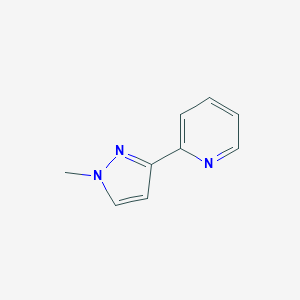
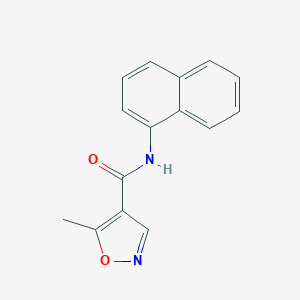
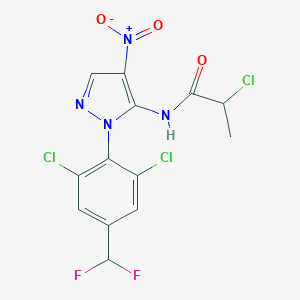
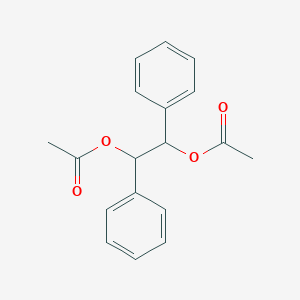
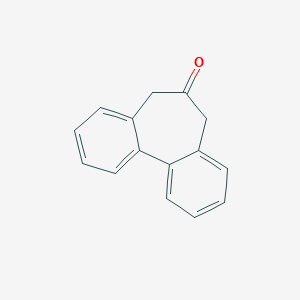
![Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate](/img/structure/B184376.png)
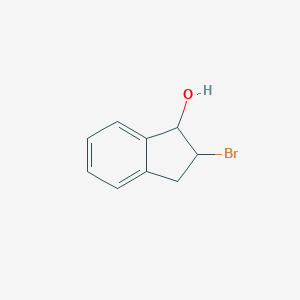
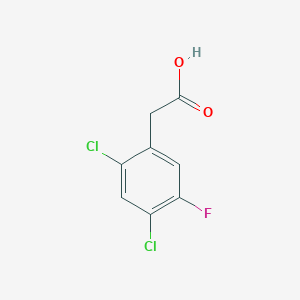
![Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)-](/img/structure/B184382.png)
